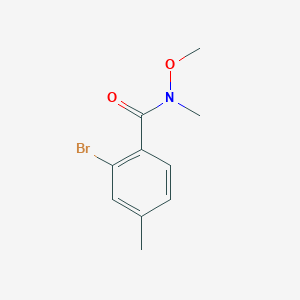

2-bromo-4,N-dimethyl-N-methoxybenzamide

Descripción

2-Bromo-4,N-dimethyl-N-methoxybenzamide is a benzamide derivative characterized by a bromine atom at the 2-position of the benzene ring, a methyl group at the 4-position, and a modified amide group where the nitrogen is substituted with both methoxy and methyl groups (N-methoxy-N-methyl). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling brominated benzoic acid derivatives with N-methoxy-N-methylamine under peptide-coupling conditions .

Propiedades

Fórmula molecular |

C10H12BrNO2 |

|---|---|

Peso molecular |

258.11 g/mol |

Nombre IUPAC |

2-bromo-N-methoxy-N,4-dimethylbenzamide |

InChI |

InChI=1S/C10H12BrNO2/c1-7-4-5-8(9(11)6-7)10(13)12(2)14-3/h4-6H,1-3H3 |

Clave InChI |

GQLZADZYJXDIKI-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)C(=O)N(C)OC)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 1369774-49-1)

- Structural Differences : The bromine and methoxy groups are swapped (bromo at 4-position , methoxy at 2-position ), and the amide nitrogen is N,N-dimethyl instead of N-methoxy-N-methyl.

- Physicochemical Properties: Log KOW (octanol-water partition coefficient) for a related compound, 2-bromo-4'-methoxyacetophenone, is 2.1, suggesting moderate lipophilicity . This value may differ for the target compound due to the N-methoxy group’s polarity.

4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide

- Structural Differences : Features a methylthio group at the 2-position instead of bromine and retains the N-methoxy-N-methylamide group.

- Electronic Effects : The methylthio group is less electron-withdrawing than bromine, reducing deactivation of the benzene ring. This may enhance nucleophilic aromatic substitution reactivity.

- Synthesis: Prepared using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, highlighting methodological differences compared to the target compound’s synthesis .

Functional Group Modifications

N-Benzyl-4-bromo-2-methoxybenzamide

- Structural Differences : Replaces the N-methoxy-N-methyl group with a benzyl substituent.

- Such modifications are critical in optimizing pharmacokinetic profiles .

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (CAS 333398-00-8)

- Structural Differences : Incorporates a benzoxazole moiety and additional chlorine substituents.

- Biological Relevance: The benzoxazole ring introduces rigidity and hydrogen-bonding capacity, often enhancing binding affinity in enzyme inhibitors.

Crystallographic and Supramolecular Comparisons

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide

- Crystal Packing : Exhibits two molecules per asymmetric unit linked via weak N–H⋯N and C–H⋯O interactions. The nitro group at the 2-position introduces strong electron-withdrawing effects, altering molecular dipole moments compared to the target compound’s methoxy group .

- Biological Activity : Synthesized for anticancer studies, demonstrating how nitro groups can enhance cytotoxicity but may also increase metabolic instability .

4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine

Physicochemical and Toxicological Profiles

*Estimated from analog data.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.